![molecular formula C12H14N2O4 B604766 Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate CAS No. 132577-23-2](/img/structure/B604766.png)

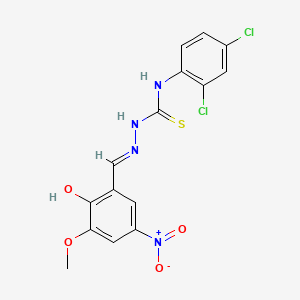

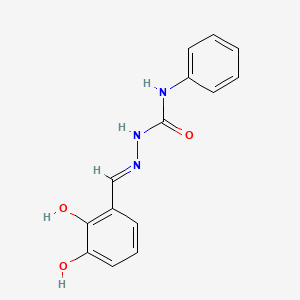

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, also known as ethyl ferulate, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields.

Aplicaciones Científicas De Investigación

Application in Dyeing and Textile Industry

Specific Scientific Field

This application falls under the field of Material Science and Chemical Synthesis .

Summary of the Application

The compound is used in the synthesis of new azo pyridone disperse dyes on polyester fabric . These dyes are important colorants for various dyes in industrial applications .

Methods of Application or Experimental Procedures

The dyeing process involves the use of a solution containing non‐ionic detergent and sodium carbonate in a ratio of 50:1 . The fabric is treated before dyeing with this solution .

Results or Outcomes

The fastness properties of the reported dyes were intensively examined against light, perspiration, and washing fastness, exhibiting moderate, very good, and excellent fastness levels, respectively . The antimicrobial activity of the dyes was tested against different bacterial strains of Gram-positive and Gram-negative characteristics, and yeast, where most of them showed promising activities against such test organisms .

Application in Antimicrobial Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .

Summary of the Application

The compound is used in the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties . These derivatives have shown potential antimicrobial activity .

Methods of Application or Experimental Procedures

The compounds were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . The in vitro antimicrobial activity of all synthesized compounds were screened in terms of MIC values against selected strains of Gram-negative and Gram-positive bacteria and two fungal strains using the broth micro-dilution method .

Results or Outcomes

Most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs . Some compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL . These results confirm that the synthesized compounds can be potential antimicrobial drugs candidate .

Propiedades

IUPAC Name |

ethyl (Z)-3-hydroxy-2-[(4-hydroxyphenyl)diazenyl]but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,15-16H,3H2,1-2H3/b11-8-,14-13? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCCVJIVDUBHRD-MKMUEOJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302472 |

Source

|

| Record name | Butanoic acid, 2-[(4-hydroxyphenyl)hydrazono]-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate | |

CAS RN |

132577-23-2 |

Source

|

| Record name | Butanoic acid, 2-[(4-hydroxyphenyl)hydrazono]-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604685.png)

![(5Z)-3-ethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B604689.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604690.png)

![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B604691.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B604697.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B604701.png)

![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)

![(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B604708.png)